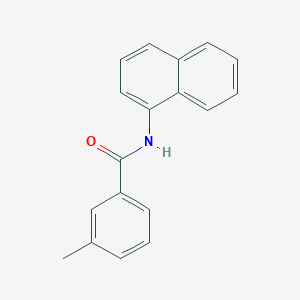
3-Methyl-N-(1-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(1-naphthyl)benzamide, also known as MNBA, is a chemical compound that belongs to the class of amide derivatives. It is a white crystalline solid with a molecular formula of C19H17NO and a molecular weight of 271.35 g/mol. MNBA has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-Methyl-N-(1-naphthyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to reduce oxidative stress in the brain.
実験室実験の利点と制限
3-Methyl-N-(1-naphthyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it useful for studying various physiological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-Methyl-N-(1-naphthyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have potent neuroprotective effects, and further research could lead to the development of new therapies for these conditions. Another potential direction is the study of this compound's effects on the immune system. This compound has been shown to modulate the production of cytokines and chemokines, and further research could lead to the development of new immunomodulatory therapies. Finally, this compound could be used as a tool for studying the mechanisms underlying inflammation and oxidative stress in the body, which could lead to a better understanding of these processes and the development of new treatments for related conditions.
合成法
3-Methyl-N-(1-naphthyl)benzamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and 3-methylbenzoyl chloride in the presence of triethylamine as a base. The reaction occurs through the formation of an amide bond between the amine and the acid chloride. The product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
3-Methyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to possess potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
3-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |
InChIキー |
YORPYFLFOLLPND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


